- Studies of pyridazine-ring-containing compounds. 17. Synthesis of 6-methoxypyridazine-3-carboxaldehyde, Magyar Kemiai Folyoirat, 1983, 89(12), 567-8
Cas no 89532-79-6 ((6-methoxypyridazin-3-yl)methanol)
(6-methoxypyridazin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 6-methoxy-3-Pyridazinemethanol
- (6-methoxypyridazin-3-yl)methanol
- 6-Methoxy-3-pyridazinemethanol (ACI)
- SB15642
- BS-50893
- SCHEMBL15633541
- MFCD14606401
- P11745
- DTXSID30530143
- EN300-115729
- 3-(Hydroxymethyl)-6-methoxypyridazine
- DB-120626
- GAODUOUIWBJNQQ-UHFFFAOYSA-N
- AKOS010508170
- 3-Pyridazinemethanol, 6-methoxy-
- SY145277
- 89532-79-6
- CS-0056607
-
- MDL: MFCD14606401
- Inchi: 1S/C6H8N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-3,9H,4H2,1H3
- InChI Key: GAODUOUIWBJNQQ-UHFFFAOYSA-N
- SMILES: OCC1C=CC(OC)=NN=1
Computed Properties
- Exact Mass: 140.058577502g/mol
- Monoisotopic Mass: 140.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 99.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 55.2Ų
(6-methoxypyridazin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M228058-10mg |
(6-methoxypyridazin-3-yl)methanol |
89532-79-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M228058-50mg |
(6-methoxypyridazin-3-yl)methanol |
89532-79-6 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M228058-100mg |
(6-methoxypyridazin-3-yl)methanol |
89532-79-6 | 100mg |
$ 295.00 | 2022-06-04 | ||
| Chemenu | CM329279-1g |
(6-methoxypyridazin-3-yl)methanol |
89532-79-6 | 95%+ | 1g |
$300 | 2024-07-21 | |
| Chemenu | CM329279-5g |
(6-methoxypyridazin-3-yl)methanol |
89532-79-6 | 95%+ | 5g |
$1152 | 2023-03-07 | |
| abcr | AB530640-250 mg |
(6-Methoxypyridazin-3-yl)methanol; . |
89532-79-6 | 250MG |
€230.90 | 2023-07-11 | ||
| abcr | AB530640-1 g |
(6-Methoxypyridazin-3-yl)methanol; . |
89532-79-6 | 1g |
€461.80 | 2023-07-11 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00988-5g |
(6-methoxypyridazin-3-yl)methanol |
89532-79-6 | 95% | 5g |
$1460 | 2023-09-07 | |
| Chemenu | CM329279-10g |
(6-methoxypyridazin-3-yl)methanol |
89532-79-6 | 95%+ | 10g |
$1920 | 2023-03-07 | |
| Chemenu | CM329279-25g |
(6-methoxypyridazin-3-yl)methanol |
89532-79-6 | 95%+ | 25g |
$3840 | 2023-03-07 |
(6-methoxypyridazin-3-yl)methanol Production Method
Production Method 1
(6-methoxypyridazin-3-yl)methanol Raw materials
(6-methoxypyridazin-3-yl)methanol Preparation Products
(6-methoxypyridazin-3-yl)methanol Suppliers
(6-methoxypyridazin-3-yl)methanol Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on (6-methoxypyridazin-3-yl)methanol
6-Methoxy-3-Pyridazinemethanol: A Comprehensive Overview
6-Methoxy-3-Pyridazinemethanol, also known by its CAS registry number 89532-79-6, is a unique compound belonging to the family of pyridazine derivatives. Pyridazines are nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of biopharmaceuticals and drug discovery. The presence of the methoxy group at position 6 on the pyridazine ring introduces specific chemical and biological properties, making this compound a subject of interest for researchers exploring its potential applications in pharmacology and medicinal chemistry.
The structure of 6-Methoxy-3-Pyridazinemethanol features a pyridazine core with hydroxymethyl group at position 3 and a methoxy substituent at position 6. This arrangement imparts the molecule with distinct electronic and steric characteristics, which can influence its interactions with biological systems. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and cancer chemotherapeutic properties, making them valuable in the development of new drugs.
Recent studies have highlighted the potential of pyridazine derivatives as promising candidates for targeted drug delivery systems. The hydroxymethyl group at position 3 in 6-Methoxy-3-Pyridazinemethanol may serve as a site for further functionalization, enabling the attachment of bioactive moieties or targeting ligands. This feature positions the compound as a versatile platform for designing site-specific drugs, which can enhance therapeutic efficacy while minimizing off-target effects.
In the realm of cancer research, pyridazine derivatives have shown cytotoxic activity against various cancer cell lines. The methoxy group at position 6 could potentially modulate the compound's pharmacokinetics, improving its bioavailability and enhancing its ability to penetrate cellular barriers. These attributes make 6-Methoxy-3-Pyridazinemethanol a compelling candidate for exploring its anticancer properties in preclinical models.
Another area of interest is the investigation of neuroprotective agents. Pyridazines have demonstrated neuroprotective effects in vitro and in vivo studies, suggesting their potential in treating neurological disorders such as Alzheimer's disease or multiple sclerosis. The hydroxymethyl group may play a critical role in modulating the compound's interaction with biological membranes, thereby influencing its neuroprotective activity.
Recent advancements in sustainable chemical synthesis have also focused on improving the efficiency and eco-friendliness of pyridazine derivatization. The synthesis of 6-Methoxy-3-Pyridazinemethanol can be optimized to reduce environmental impact, aligning with global efforts toward green chemistry. Such optimizations are crucial for scaling up production and ensuring the compound's availability for extensive biological testing.
In summary, 6-Methoxy-3-Pyridazinemethanol, CAS 89532-79-6, represents a valuable addition to the arsenal of pyridazine derivatives. Its unique structural features and potential for functionalization make it a promising candidate for exploring novel applications in pharmacotherapy. As research in this field continues to evolve, further elucidation of its biological mechanisms and optimization of synthetic routes will undoubtedly unlock new avenues for its use in biomedical innovations.
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